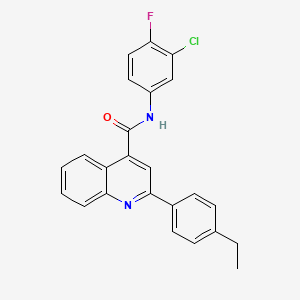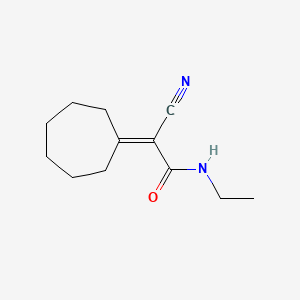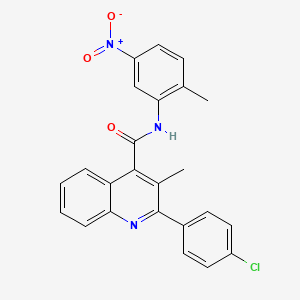![molecular formula C26H20N2O3S B11662145 4-ethyl-2-{[2-oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11662145.png)
4-ethyl-2-{[2-oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHYL-2-[(2-OXO-2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}ETHYL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound featuring a unique structure that combines elements of benzo[f]chromen, cyclopenta[b]pyridine, and carbonitrile
Preparation Methods
The synthesis of 4-ETHYL-2-[(2-OXO-2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}ETHYL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Cyclization Reactions: These reactions are used to form the cyclopenta[b]pyridine ring system.
Sulfur Incorporation:
Carbonitrile Formation: The nitrile group is introduced through reactions involving cyanide sources.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-ETHYL-2-[(2-OXO-2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}ETHYL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the molecule.
Scientific Research Applications
4-ETHYL-2-[(2-OXO-2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}ETHYL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-ETHYL-2-[(2-OXO-2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}ETHYL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 4-ETHYL-2-[(2-OXO-2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}ETHYL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE stands out due to its unique combination of structural features. Similar compounds include:
Benzo[f]chromen Derivatives: These compounds share the benzo[f]chromen core but differ in their functional groups and overall structure.
Cyclopenta[b]pyridine Derivatives: These compounds have a similar ring system but may lack the sulfur or nitrile groups present in the target compound.
Carbonitrile Compounds: These compounds contain the nitrile group but differ in their overall molecular architecture.
The uniqueness of 4-ETHYL-2-[(2-OXO-2-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}ETHYL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE lies in its specific combination of these structural elements, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20N2O3S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-ethyl-2-[2-oxo-2-(3-oxobenzo[f]chromen-2-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H20N2O3S/c1-2-16-18-8-5-9-22(18)28-25(21(16)13-27)32-14-23(29)20-12-19-17-7-4-3-6-15(17)10-11-24(19)31-26(20)30/h3-4,6-7,10-12H,2,5,8-9,14H2,1H3 |
InChI Key |
HTMCNTGXYJYTCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC2=C1CCC2)SCC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11662063.png)
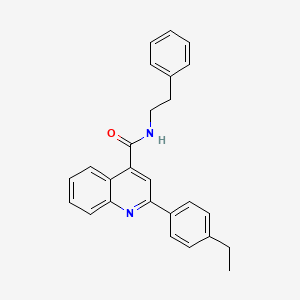
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662092.png)
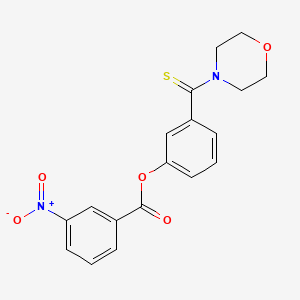

![(2E)-3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B11662112.png)
![4-[(Benzylsulfanyl)methyl]-N'-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B11662116.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11662118.png)
![3-(1-Naphthyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662123.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11662127.png)
![Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11662128.png)
